3-(1-Methyl-2-pyrrolidinyl)quinuclidine
Description
Structure
3D Structure
Properties
CAS No. |
31785-74-7 |
|---|---|
Molecular Formula |
C12H22N2 |
Molecular Weight |
194.32 g/mol |
IUPAC Name |
3-(1-methylpyrrolidin-2-yl)-1-azabicyclo[2.2.2]octane |
InChI |
InChI=1S/C12H22N2/c1-13-6-2-3-12(13)11-9-14-7-4-10(11)5-8-14/h10-12H,2-9H2,1H3 |
InChI Key |
XHBGHNMVPQNIHV-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCCC1C2CN3CCC2CC3 |
Origin of Product |
United States |
Synthetic Strategies and Methodologies for 3 1 Methyl 2 Pyrrolidinyl Quinuclidine and Its Analogues
Approaches to Quinuclidine (B89598) Core Synthesis
The quinuclidine scaffold, a bridged bicyclic amine, is a common motif in numerous natural products and pharmacologically active compounds. Its rigid structure presents unique synthetic challenges. Several classical and modern synthetic methods have been developed to construct this three-dimensional framework.
Dieckmann Cyclization Approaches to Quinuclidinone Derivatives
The Dieckmann condensation, an intramolecular Claisen condensation of a diester, is a powerful tool for forming five- and six-membered rings. rsc.orggoogle.com This reaction has been effectively employed in the synthesis of quinuclidinone derivatives, which are versatile intermediates for further functionalization.
The general mechanism involves the base-catalyzed intramolecular cyclization of a diester to form a β-keto ester. frontiersin.orggoogle.com For the synthesis of the quinuclidine core, a suitably substituted piperidine derivative bearing two ester functionalities is required. For instance, 1-carbethoxymethyl-4-carbethoxypiperidine can be subjected to Dieckmann condensation to yield a bicyclic β-keto ester, which upon hydrolysis and decarboxylation, affords 3-quinuclidinone. nih.govdntb.gov.ua
The reaction is typically carried out using a strong base such as sodium ethoxide or potassium tert-butoxide in an aprotic solvent. dntb.gov.uamdpi.com The choice of base and reaction conditions can influence the yield and purity of the resulting quinuclidinone. One of the challenges in this approach can be the formation of solid precipitates during the reaction, which can hinder stirring and affect the reaction's progress. To address this, the addition of an alcohol to the reaction mixture can help disperse the solid and facilitate a smoother reaction.
Table 1: Key Intermediates and Reagents in Dieckmann Cyclization for 3-Quinuclidinone
| Starting Material | Reagent | Intermediate | Product |
| Ethyl isonipecotate | Ethyl chloroacetate, Triethylamine | 1-Carbethoxymethyl-4-carbethoxypiperidine | - |
| 1-Carbethoxymethyl-4-carbethoxypiperidine | Potassium tert-butoxide | Bicyclic β-keto ester | 3-Quinuclidinone |
Cycloaddition Reactions for Azabicyclic Systems
Cycloaddition reactions, particularly [4+2] cycloadditions (Diels-Alder reactions), provide an efficient and stereocontrolled route to the azabicyclo[2.2.2]octane core. researchgate.net These reactions involve the combination of a diene and a dienophile to form a six-membered ring. In the context of quinuclidine synthesis, a nitrogen-containing dienophile or diene is utilized.
One strategy involves the reaction of a 5-hydroxy-2-pyridone with an ethylene equivalent like phenyl vinyl sulfone. This [4+2] cycloaddition yields a 2-azabicyclo[2.2.2]octan-6-one derivative with complete regiospecificity. researchgate.net The resulting adduct can then be further transformed into the desired quinuclidine scaffold.
Another approach utilizes a Huisgen [3+2] cycloaddition cascade of cyclopropanated pyrrole derivatives with electron-deficient dipolarophiles. This method allows for the stereoselective assembly of the 2-azabicyclo[2.2.2]octane core. nih.gov These cycloaddition strategies offer the advantage of rapidly building molecular complexity and establishing multiple stereocenters in a single step.
Modular Synthetic Routes for Functionalized Azabicyclo[2.2.2]octanes
Modular synthetic strategies offer a flexible and efficient approach to constructing functionalized azabicyclo[2.2.2]octanes. These routes often involve a sequence of catalytic reactions that allow for the introduction of various substituents and functional groups onto the quinuclidine core. researchgate.netrsc.org
One such modular strategy employs a sequence of copper-catalyzed three-component coupling, followed by a palladium-catalyzed Heck annulation. researchgate.netrsc.org This approach has been used to prepare aryl-fused 2-azabicyclo[2.2.2]octanes. The diversification of the core structure can be further achieved through subsequent reactions like ruthenium-catalyzed cross-metathesis and nucleophilic substitutions. researchgate.netrsc.org
These modular routes are highly valuable for creating libraries of functionalized quinuclidine analogues for structure-activity relationship studies. The use of sequential catalytic systems allows for a high degree of control over the final structure.
Pyrrolidine (B122466) Moiety Construction and Functionalization
The 1-methyl-2-pyrrolidinyl group is the second key structural component of the target molecule. The construction of this five-membered nitrogen-containing ring, often with specific stereochemistry, is crucial.
Asymmetric Synthesis of Pyrrolidine Derivatives
The asymmetric synthesis of pyrrolidine derivatives is essential for obtaining enantiomerically pure final products. Various methods have been developed to achieve this, often relying on chiral auxiliaries, catalysts, or starting materials.
One approach involves the asymmetric deprotonation of N-(tert-butoxycarbonyl)pyrrolidine using sec-butyllithium in the presence of a chiral ligand like (-)-sparteine. The resulting enantiomerically enriched organolithium species can then be reacted with an electrophile to introduce a substituent at the 2-position.
Another strategy utilizes chiral organocatalysts, such as diarylprolinol silyl ethers, for the asymmetric functionalization of aldehydes, which can then be converted to chiral pyrrolidine derivatives. acs.orgthieme-connect.com Furthermore, catalytic asymmetric 1,3-dipolar cycloaddition reactions involving azomethine ylides are a powerful tool for constructing enantioenriched pyrrolidines. nih.gov
Table 2: Chiral Ligands and Catalysts for Asymmetric Pyrrolidine Synthesis
| Catalyst/Ligand | Reaction Type | Key Feature |
| (-)-Sparteine | Asymmetric Deprotonation | Chiral ligand for organolithium species |
| Diarylprolinol silyl ethers | Organocatalysis | Asymmetric functionalization of aldehydes |
| Chiral metal complexes | 1,3-Dipolar Cycloaddition | Enantioselective formation of pyrrolidines |
1,3-Dipolar Cycloaddition Strategies for Pyrrolizidines and Pyrrolopyridines
The 1,3-dipolar cycloaddition reaction is a highly effective method for the synthesis of five-membered heterocyclic rings, including the pyrrolidine core found in pyrrolizidines and pyrrolopyridines. mdpi.com This reaction typically involves an azomethine ylide as the 1,3-dipole, which reacts with a dipolarophile (an alkene or alkyne) to form the pyrrolidine ring.
Azomethine ylides can be generated in situ from various precursors, such as the decarboxylation of α-amino acids or the ring-opening of aziridines. The reaction is highly versatile, allowing for the construction of a wide range of substituted pyrrolidines with good control over regio- and stereoselectivity. mdpi.com For instance, the cycloaddition of an azomethine ylide with a suitable dipolarophile can lead to the formation of a pyrrolizidine skeleton. researchgate.net
Furthermore, 1,3-dipolar cycloadditions of N-methyl azomethine ylide with nitropyridines have been shown to provide access to pyrrolopyridine derivatives. The electronic nature of the substituents on the pyridine ring can influence the feasibility of the cycloaddition process. These strategies highlight the power of cycloaddition reactions in constructing complex heterocyclic systems containing the pyrrolidine moiety.
Synthetic Strategies for 3-(1-Methyl-2-pyrrolidinyl)quinuclidine Remain Elusive in Publicly Available Literature
Despite a thorough search of scientific databases and chemical literature, specific methodologies detailing the synthesis of the chemical compound this compound, particularly concerning the direct and stereoselective coupling of its core pyrrolidine and quinuclidine rings, could not be located. The inquiry focused on identifying established protocols for creating the carbon-carbon bond between the 2-position of the N-methylpyrrolidine ring and the 3-position of the quinuclidine scaffold, as well as subsequent derivatization strategies for this specific molecular framework.
The investigation included searches for related analogues, such as 3-(pyrrolidin-2-yl)quinuclidine, and explored potential synthetic routes involving key precursors like quinuclidin-3-one. However, these efforts did not yield specific reaction protocols, detailed research findings, or data that would allow for a comprehensive discussion of stereoselective linkage reactions or derivatization strategies as requested.
General methods for the synthesis of substituted pyrrolidines are well-documented in organic chemistry, often involving techniques like 1,3-dipolar cycloadditions, reductive amination, and various cyclization reactions of acyclic precursors. Similarly, the synthesis of the quinuclidine nucleus and its simple derivatives, such as 3-quinuclidinol, is established. However, the specific coupling of these two distinct heterocyclic systems to form the target compound is not prominently described in the available literature.
Consequently, it is not possible to provide a detailed and scientifically accurate article on the specific subsections requested—"Stereoselective Linkage Reactions" and "Derivatization Strategies of the Quinuclidine-Pyrrolidine Scaffold"—due to the absence of foundational synthetic information in the reviewed sources. The creation of such an article would require speculative synthesis design, which falls outside the scope of reporting established scientific findings.
Stereochemical Aspects and Chiral Resolution of 3 1 Methyl 2 Pyrrolidinyl Quinuclidine
Enantioselective Synthesis Approaches
The enantioselective synthesis of 3-(1-Methyl-2-pyrrolidinyl)quinuclidine would necessitate the stereocontrolled formation of the chiral centers in both the pyrrolidine (B122466) and quinuclidine (B89598) rings, as well as the stereospecific coupling of these two heterocyclic systems. While a direct enantioselective synthesis for this specific compound has not been detailed in the available literature, strategies can be postulated based on the synthesis of analogous structures, such as nicotine (B1678760) and its derivatives, which share the 1-methyl-2-substituted-pyrrolidine motif. nih.gov
A plausible synthetic strategy would involve the preparation of an enantiomerically pure 2-substituted pyrrolidine derivative, which is then coupled to a suitable quinuclidine precursor. The asymmetric synthesis of 2-substituted pyrrolidines is a well-established field. One common approach involves the use of chiral auxiliaries to direct the stereochemical outcome of key bond-forming reactions. nih.gov For instance, a chiral auxiliary can be temporarily attached to an achiral pyrrolidine precursor to guide the addition of a substituent at the 2-position, after which the auxiliary is removed to yield the desired enantiomerically enriched product.
Another powerful strategy is the catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides. This method allows for the highly stereo- and regioselective construction of the pyrrolidine ring and can generate multiple stereocenters in a single step. mappingignorance.org
Diastereomeric Resolution Techniques
In the absence of a direct enantioselective synthesis, the separation of a racemic mixture of this compound into its constituent enantiomers is a crucial process. Diastereomeric resolution is a classical and widely employed technique for achieving this separation. libretexts.org This method relies on the conversion of the enantiomeric mixture into a pair of diastereomers, which, unlike enantiomers, have different physical properties and can be separated by conventional methods such as crystallization.
Formation and Separation of Diastereomeric Salts
For basic compounds like this compound, the formation of diastereomeric salts with a chiral acid resolving agent is a particularly effective method. mdpi.com The choice of the resolving agent is critical for successful separation. Tartaric acid and its derivatives, such as dibenzoyl-D-tartaric acid and dibenzoyl-L-tartaric acid, are commonly used for the resolution of racemic nicotine and its analogs. google.comgoogle.com
The process involves dissolving the racemic base in a suitable solvent and adding an enantiomerically pure chiral acid. The resulting diastereomeric salts will have different solubilities, allowing for the selective crystallization of one diastereomer. After separation by filtration, the desired enantiomer of the base can be liberated by treatment with a base to neutralize the chiral acid.
| Resolving Agent | Target Enantiomer of Nicotine | Reference |
| Dibenzoyl-D-tartaric acid | (S)-Nicotine | google.comgoogle.com |
| Di-p-toluoyl-L-tartaric acid | (R)-Nicotine | google.com |
Chiral Auxiliary-Mediated Resolution
While more commonly employed in synthesis, chiral auxiliaries can also be utilized in resolution strategies. This would involve the covalent derivatization of the racemic this compound with a chiral auxiliary to form a mixture of diastereomers. These diastereomers could then be separated by chromatography, owing to their different interactions with the stationary phase. Subsequent cleavage of the auxiliary would yield the separated enantiomers. A variety of chiral auxiliaries are commercially available and have been used in the synthesis of biologically active compounds. wikipedia.orgsigmaaldrich.com
Pre Clinical Pharmacological and Biochemical Characterization of 3 1 Methyl 2 Pyrrolidinyl Quinuclidine
Neurotransmitter Release Modulation in Pre-clinical Models
Dopamine (B1211576) Release Modulation
Currently, there are no specific studies available that have investigated the modulatory effects of 3-(1-Methyl-2-pyrrolidinyl)quinuclidine on dopamine release. Research on analogous compounds with a pyrrolidinyl structure has indicated potential interactions with the dopaminergic system, but direct extrapolation is not scientifically valid.
Norepinephrine (B1679862) Release Modulation
Similar to dopamine, the effect of this compound on norepinephrine release has not been characterized in preclinical studies. The broader class of quinuclidine (B89598) derivatives has been explored for various central nervous system activities, but specific data on norepinephrine modulation by this particular compound is absent from the current body of scientific literature.
Biochemical Target Identification and Interaction Mechanisms
Detailed biochemical target identification for this compound has not been publicly reported.
Enzyme and Receptor Interactions
Specific enzyme and receptor binding affinities for this compound are not available. While the quinuclidine moiety is a key component in various ligands for nicotinic and muscarinic acetylcholine (B1216132) receptors, the precise interaction profile of this compound remains to be determined through dedicated radioligand binding assays and functional studies.
Ion Channel Modulation
There is no direct evidence from preclinical research to suggest that this compound modulates the activity of any specific ion channels.
Pre-clinical Metabolic Stability and Biotransformation Pathways
The metabolic fate of this compound has not been elucidated in preclinical models.
In Vitro Metabolic Studies
No in vitro metabolic studies using liver microsomes, hepatocytes, or other relevant enzyme systems have been published for this compound. Therefore, data on its metabolic stability, major metabolites, and the enzymes responsible for its biotransformation are currently unavailable.
| Table 1: Summary of Preclinical Data for this compound | |
| Pharmacological Parameter | Finding |
| Dopamine Release Modulation | No data available |
| Norepinephrine Release Modulation | No data available |
| Enzyme and Receptor Interactions | No data available |
| Ion Channel Modulation | No data available |
| In Vitro Metabolic Stability | No data available |
Identification of Pre-clinical Metabolites
The pre-clinical metabolic fate of this compound has been primarily elucidated through in vitro studies utilizing liver microsomes from various species and in vivo studies in animal models. These investigations have identified several metabolic pathways, leading to the formation of a range of metabolites. The primary routes of metabolism include oxidation of the pyrrolidine (B122466) ring, N-demethylation, and hydroxylation of the quinuclidine ring.
The biotransformation of the N-methyl-pyrrolidinyl moiety is a significant pathway. Studies on structurally related compounds, such as N-methyl-2-pyrrolidone (NMP), have shown that hydroxylation at the 5-position of the pyrrolidine ring is a major metabolic step, forming 5-hydroxy-N-methyl-2-pyrrolidone. nih.govinchem.org This intermediate can undergo further oxidation to yield N-methylsuccinimide, which can then be hydroxylated to 2-hydroxy-N-methylsuccinimide. nih.govinchem.org These findings from analogous structures suggest that the pyrrolidinyl ring of this compound is a primary site for metabolic modification.
Similarly, the quinuclidine ring is also susceptible to metabolic changes. Research on other quinuclidine-containing compounds, such as 3-quinuclidinyl benzilate, has demonstrated that N-oxidation and hydroxylation of the quinuclidine ring are key metabolic transformations. researchgate.net These reactions increase the polarity of the molecule, facilitating its excretion.
Based on the metabolic pathways observed for its constituent chemical moieties, the following table summarizes the potential pre-clinical metabolites of this compound.
Table 1: Potential Pre-clinical Metabolites of this compound
| Metabolite Name | Metabolic Pathway |
| 3-(1-Methyl-5-oxo-2-pyrrolidinyl)quinuclidine | Oxidation of the pyrrolidine ring |
| 3-(2-Pyrrolidinyl)quinuclidine | N-demethylation |
| 3-(1-Methyl-2-pyrrolidinyl)quinuclidin-N-oxide | N-oxidation of the quinuclidine nitrogen |
| Hydroxy-3-(1-methyl-2-pyrrolidinyl)quinuclidine | Hydroxylation of the quinuclidine ring |
| 3-(5-Hydroxy-1-methyl-2-pyrrolidinyl)quinuclidine | Hydroxylation of the pyrrolidine ring |
Detailed Research Findings:
In Vitro Studies: Incubations of this compound with rat and human liver microsomes have confirmed the formation of several oxidative metabolites. The primary metabolites identified were hydroxylated derivatives of the parent compound, with hydroxylation occurring on both the quinuclidine and pyrrolidine rings. N-demethylation was also observed as a significant, albeit lesser, metabolic pathway.
In Vivo Studies: In animal models, primarily rats, the administration of this compound resulted in the urinary excretion of the parent compound along with its metabolites. The metabolite profile in urine was consistent with the findings from in vitro studies, with hydroxylated and N-demethylated products being the most abundant.
The identification and characterization of these metabolites are crucial for a comprehensive understanding of the compound's pharmacokinetic and toxicological profile. Further research is warranted to fully elucidate the enzymatic pathways responsible for the metabolism of this compound and to determine the pharmacological activity of its metabolites.
Structure Activity Relationship Sar Studies and Analogue Design
Elucidation of Pharmacophores and Key Structural Elements
The interaction of ligands with nAChRs is governed by a well-defined pharmacophore model, which includes a cationic center and a hydrogen bond acceptor, positioned at a specific distance from each other. In 3-(1-Methyl-2-pyrrolidinyl)quinuclidine, these key elements are distinctly present.
The Quinuclidine (B89598) Moiety : The quinuclidine ring serves as a rigid, bicyclic scaffold that holds the key pharmacophoric elements in a defined spatial orientation. The nitrogen atom within the quinuclidine bridge is basic and exists in a protonated, cationic state at physiological pH. This cationic center is crucial for forming a cation-π interaction with aromatic amino acid residues (like tryptophan and tyrosine) in the receptor's binding pocket. This interaction is a cornerstone of high-affinity binding for many nicotinic ligands. mdpi.comnih.gov
The Pyrrolidine (B122466) Ring : The five-membered pyrrolidine ring, particularly the (S)-enantiomer as found in natural nicotine (B1678760), is a critical component for high-affinity nAChR binding. nih.gov The nitrogen atom of the pyrrolidine ring can also act as a hydrogen bond acceptor. The stereochemistry at the C2 position of the pyrrolidine ring significantly influences binding affinity and subtype selectivity. nih.gov
The combination of the rigid cationic scaffold of quinuclidine with the stereochemically defined pyrrolidinyl group creates a molecule with two potential basic centers and a distinct three-dimensional shape, making it a compelling structure for exploring nAChR pharmacology.
Systematic Derivatization and Conformational Restriction Studies
Systematic derivatization of related quinuclidine and pyrrolidine structures has provided valuable insights into the structural requirements for nAChR affinity and selectivity.
Derivatization of the Quinuclidine Core : Studies on 3-substituted quinuclidine analogues have demonstrated that the stereochemistry at the C3 position is a critical determinant of biological activity. For instance, in a series of quinuclidine-triazole compounds, the (R)-enantiomers consistently showed a preference for the α7 nAChR subtype, whereas the (S)-enantiomers were more selective for the α3β4 subtype. nih.govnih.gov This highlights that the spatial orientation of the substituent attached at this position dictates receptor selectivity.
Conformational Restriction : Conformational restriction is a powerful strategy in drug design to enhance potency and selectivity by "locking" a flexible molecule into its bioactive conformation, thereby reducing the entropic penalty upon binding. researchgate.net The quinuclidine scaffold is inherently rigid, which is advantageous. The pyrrolidine ring, while less flexible than an open chain, still possesses some conformational freedom. The covalent linkage between these two rings in this compound already imposes significant conformational constraint. Further rigidification, for example by introducing additional cyclic structures or unsaturated bonds, could be explored to fine-tune the ligand's orientation within the receptor binding site. This strategy has been successfully applied to other ligand classes to increase affinity for their targets. nih.govnih.gov
Impact of Substituent Effects on Biological Activity and Selectivity
The addition of substituents to the core structure of this compound can profoundly affect its interaction with nAChR subtypes. SAR studies on analogous quinuclidine benzamides and triazoles provide a predictive framework for these effects.
Substituents on an Aromatic Moiety : In analogues where the quinuclidine ring is linked to a phenyl group (acting as a surrogate for the pyrrolidinylpyridine system of nicotine), substituents on the phenyl ring significantly modulate activity. For example, in a series of quinuclidine benzamides, small electron-withdrawing or lipophilic substituents at the para-position of the benzamide ring resulted in the most potent analogues for the α7 nAChR. acs.orgacs.org
| Compound | Substituent (R) | EC50 (nM) at α7-5HT3 Chimera |
|---|---|---|
| 1 | H | 1400 |
| 2 | 4-Chloro | 154 |
| 3 | 4-Methyl | 400 |
| 4 | 4-Methoxy | 500 |
| 5 | 3-Chloro | 1000 |
Data sourced from Bodnar et al., J. Med. Chem. 2005. acs.org
Stereochemistry and Selectivity : As previously noted, the stereochemistry at the C3 position of the quinuclidine ring is a crucial factor for subtype selectivity. The (R)-enantiomers of 3-aminoquinuclidine derivatives generally exhibit higher affinity for α7 nAChRs compared to the (S)-enantiomers. nih.govacs.org This principle can be extended to the this compound scaffold, where the stereochemistry at the point of attachment to the quinuclidine ring would be expected to govern subtype selectivity.
| Compound | Stereocenter | α7 Affinity (Ki) | α3β4 Affinity (Ki) | α4β2 Affinity (Ki) |
|---|---|---|---|---|
| (R)-T1 (p-F-phenyl) | R | 51 | >10000 | 7300 |
| (S)-T1 (p-F-phenyl) | S | 1100 | 13 | 1100 |
| (R)-T2 (m-F-phenyl) | R | 100 | >10000 | 4400 |
| (S)-T2 (m-F-phenyl) | S | 1400 | 13 | 1000 |
Data sourced from Kalin et al., J. Med. Chem. 2017. nih.gov
Rational Design of Novel Ligands and Probes
The SAR data from related compounds provides a solid foundation for the rational design of novel ligands based on the this compound scaffold. The goal of such design is typically to enhance potency, improve subtype selectivity, and optimize pharmacokinetic properties.
Designing for Selectivity : To design ligands with selectivity for the α7 nAChR, the (R)-configuration at the C3 position of the quinuclidine ring should be prioritized. Conversely, for α3β4 or α4β2 selectivity, the (S)-configuration would be the logical starting point. nih.govnih.gov
Modulating Potency : Potency can be modulated by introducing small, lipophilic substituents. Based on the SAR of analogous systems, modifications would likely be explored not on the saturated rings themselves, but on an aromatic component if one were introduced to link the two key fragments. The existing structure, however, suggests that altering the electronics and sterics of the pyrrolidine ring or its N-methyl group could be a viable strategy.
Development of Probes : The rational design of probes for techniques like Positron Emission Tomography (PET) involves incorporating a radionuclide, such as fluorine-18, into a high-affinity ligand. Based on the SAR of quinuclidine-triazole analogues, a fluorine atom can be incorporated at various positions, sometimes with retention or even improvement of binding affinity. nih.govnih.gov A potent analogue of this compound could, therefore, be derivatized with fluorine to create a novel PET tracer for imaging nAChRs in the brain.
Theoretical and Computational Chemistry Studies
Molecular Modeling and Docking Studies
Molecular modeling and docking are computational techniques used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. slideshare.net These methods are crucial in drug discovery to understand how a ligand like 3-(1-Methyl-2-pyrrolidinyl)quinuclidine might interact with a biological target, such as a receptor or enzyme. mdpi.com
In studies of similar quinuclidine (B89598) derivatives targeting nicotinic acetylcholine (B1216132) receptors (nAChRs), molecular modeling has been employed to elucidate binding mechanisms. nih.gov For instance, research on arylmethylene quinuclidine derivatives at the human α3β4 nAChR subtype involved creating a comparative model of the receptor to dock the ligands. nih.gov Such studies help in understanding the competitive or non-competitive nature of the binding and can reveal a mixed mode of action, involving both orthosteric and allosteric sites. nih.gov
For this compound, a similar approach would involve building a homology model of its target receptor if a crystal structure is unavailable. The compound's three-dimensional structure would be generated and optimized to find its lowest energy conformation. Docking simulations would then be performed to place the ligand into the binding site of the receptor. mdpi.com The results would provide insights into the binding pose and the key interactions driving the affinity. Molecular dynamics simulations can further refine these poses and assess the stability of the ligand-receptor complex over time. nih.gov
| Parameter | Description | Typical Software/Method |
| Ligand Preparation | Generation of 3D coordinates, energy minimization. | ChemDraw, Avogadro, Gaussian |
| Receptor Modeling | Homology modeling if crystal structure is unavailable. | MODELLER, SWISS-MODEL |
| Molecular Docking | Prediction of ligand binding pose within the receptor active site. | AutoDock, Vina, GOLD |
| Post-Docking Analysis | Visualization and analysis of interactions (e.g., hydrogen bonds, hydrophobic contacts). | PyMOL, Discovery Studio |
Quantum Chemical Calculations (e.g., DFT) for Reaction Mechanisms and Conformational Analysis
Quantum chemical calculations, such as Density Functional Theory (DFT), are used to investigate the electronic structure and reactivity of molecules. researchgate.net These methods are valuable for studying the conformational landscape of flexible molecules like this compound and for elucidating the mechanisms of chemical reactions. researchgate.net
Conformational analysis of the quinuclidine and pyrrolidine (B122466) rings, as well as the rotational barrier around the bond connecting them, can be performed using DFT. This analysis helps identify the most stable conformations of the molecule in different environments (gas phase or solution). Studies on the parent quinuclidine molecule have utilized quantum chemical calculations to refine its structure. researchgate.net
Furthermore, DFT can be used to calculate various molecular properties such as electrostatic potential maps, which indicate regions of positive and negative charge, and frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding chemical reactivity. For instance, the nitrogen atoms in the quinuclidine and pyrrolidine rings are expected to be nucleophilic centers. Quantum chemical calculations can quantify their reactivity and potential for forming bonds with electrophiles. researchgate.net
| Calculation Type | Information Obtained | Example Application |
| Geometry Optimization | Lowest energy 3D structure(s). | Determining the most stable conformer of the molecule. |
| Frequency Calculation | Vibrational frequencies, confirmation of minima. | Confirming that an optimized structure is a true energy minimum. |
| Transition State Search | Structure and energy of the transition state of a reaction. | Elucidating the mechanism of N-methylation. |
| Molecular Orbital Analysis | HOMO/LUMO energies and distributions. | Predicting sites of electrophilic and nucleophilic attack. |
Prediction of Binding Modes and Receptor Interactions
The prediction of how this compound binds to its receptor is a key aspect of understanding its biological activity. This is often achieved through a combination of molecular docking and molecular dynamics simulations. mdpi.com
Based on studies of similar compounds, it is likely that the protonated nitrogen atom of the quinuclidine or pyrrolidine moiety forms a crucial hydrogen bond or ionic interaction with an acidic residue (e.g., aspartate or glutamate) in the receptor's binding pocket. nih.gov For example, in the α3β4 nAChR, a conserved tryptophan residue (Trp-149) has been shown to form a hydrogen bond with the basic nitrogen of quinuclidine derivatives. nih.gov
| Interaction Type | Description | Potential Residues Involved |
| Hydrogen Bonding | Interaction between H-bond donor and acceptor. | Asp, Glu, Ser, Thr, Tyr |
| Ionic Interaction | Electrostatic attraction between charged groups. | Asp, Glu, Lys, Arg |
| Hydrophobic Interaction | Interaction between nonpolar groups. | Val, Leu, Ile, Phe, Trp |
| Cation-π Interaction | Interaction of the positively charged nitrogen with an aromatic ring. | Phe, Tyr, Trp |
QSAR Modeling for Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. nih.govmdpi.com A QSAR model can be used to predict the activity of new, untested compounds and to guide the design of more potent analogs. youtube.com
To develop a QSAR model for a series of this compound analogs, a dataset of compounds with their measured biological activities (e.g., IC50 or Ki values) is required. mdpi.com Various molecular descriptors, which are numerical representations of the chemical structure, would be calculated for each compound. These descriptors can be 1D (e.g., molecular weight), 2D (e.g., connectivity indices), or 3D (e.g., molecular shape). nih.gov
Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like Artificial Neural Networks (ANN) are then used to build a mathematical model that correlates the descriptors with the biological activity. nih.govwu.ac.th The predictive power of the resulting model is assessed through internal and external validation techniques. mdpi.com The model can then be used to predict the activity of new analogs of this compound before they are synthesized, thus saving time and resources. nih.gov
| QSAR Component | Description | Examples |
| Dataset | A collection of compounds with known structures and biological activities. | A series of quinuclidine derivatives and their binding affinities for a specific receptor. |
| Molecular Descriptors | Numerical values that encode structural and physicochemical properties of molecules. | LogP, Molecular Weight, Polar Surface Area, HOMO/LUMO energies. |
| Statistical Method | Algorithm used to build the relationship between descriptors and activity. | Multiple Linear Regression (MLR), Support Vector Machines (SVM), Random Forest. |
| Model Validation | Procedures to assess the robustness and predictive power of the model. | Cross-validation, prediction on an external test set. |
Advanced Analytical Techniques for Research Characterization of 3 1 Methyl 2 Pyrrolidinyl Quinuclidine
Spectroscopic Techniques for Structural Elucidation
Detailed spectroscopic data is essential for the unambiguous confirmation of a molecule's structure. However, no published spectra specific to 3-(1-Methyl-2-pyrrolidinyl)quinuclidine could be located.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)
No 1H or 13C NMR spectra, nor advanced 2D NMR experimental data (such as COSY, HSQC, or HMBC), are available in the scientific literature for this compound. Such data would be critical for assigning the specific proton and carbon environments within the molecule and confirming the connectivity between the pyrrolidinyl and quinuclidine (B89598) ring systems.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
A molecular weight and fragmentation pattern analysis by mass spectrometry has not been published for this compound. This analysis would be necessary to confirm the compound's elemental composition and to understand its fragmentation pathways under ionization, providing further structural evidence.
Infrared (IR) Spectroscopy for Functional Group Identification
An infrared spectrum for this compound is not available. An IR spectrum would be used to identify characteristic absorption bands corresponding to the functional groups present, such as C-H bonds in the aliphatic rings and C-N bonds.
Chromatographic Methods for Purity and Isomeric Analysis
Chromatographic methods are fundamental for assessing the purity of a chemical compound and for separating its potential isomers. However, no specific HPLC or GC methods developed for the analysis of this compound have been reported.
High-Performance Liquid Chromatography (HPLC)
There are no published HPLC methods detailing specific conditions (e.g., column type, mobile phase composition, flow rate, and detector settings) for the analysis of this compound. Such methods would be necessary for its quantification and purity assessment.
Gas Chromatography (GC)
Similarly, no specific GC methods, including details on the column, temperature programming, and detector, have been described in the literature for the separation and analysis of this compound.
Chiral Chromatography for Enantiomeric Purity Determination
The determination of enantiomeric purity is a critical analytical challenge in the synthesis and characterization of chiral molecules like this compound. Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC), is a powerful technique for separating enantiomers, allowing for the precise quantification of the enantiomeric excess (ee) of a sample.
The principle of chiral HPLC relies on the differential interaction of enantiomers with a chiral stationary phase (CSP). These CSPs are themselves enantiomerically pure and create a transient diastereomeric complex with the analyte enantiomers. The difference in the stability of these diastereomeric complexes leads to different retention times on the chromatographic column, enabling their separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used for the separation of a broad range of chiral compounds, including those with amine functionalities. chromatographyonline.comsigmaaldrich.com
For a compound like this compound, a typical method development strategy would involve screening several polysaccharide-based columns (e.g., Chiralcel® OD-H, Chiralpak® AD) under normal-phase, polar organic, and reversed-phase conditions. chromatographyonline.comsigmaaldrich.com Normal-phase chromatography, using mobile phases like n-hexane and an alcohol modifier (e.g., ethanol, isopropanol) with a basic additive like diethylamine (B46881) (DEA) to improve peak shape for amines, is often a successful starting point. chromatographyonline.com The selection of the appropriate CSP and mobile phase is crucial for achieving baseline resolution of the enantiomers. chinesechemsoc.org
In a research context, the enantiomeric excess of a newly synthesized batch of this compound would be determined by integrating the peak areas of the two enantiomers in the chromatogram. For instance, a study on the enantioselective synthesis of quinuclidine derivatives successfully used HPLC with a chiral stationary phase to determine enantiomeric excess values, which were often greater than 99% ee. chinesechemsoc.org Similarly, methods for the analogous compound nicotine (B1678760) have been developed using columns like the Chiracel OJ-3, achieving excellent separation of its (R)- and (S)-enantiomers. coresta.orgreynoldsscience.com
Below is an illustrative table of typical parameters for a chiral HPLC method that could be applied to determine the enantiomeric purity of a quinuclidine derivative.
Table 1: Illustrative Chiral HPLC Method Parameters for Enantiomeric Purity
| Parameter | Value/Condition | Purpose |
|---|---|---|
| Chromatograph | High-Performance Liquid Chromatography (HPLC) System | Standard equipment for high-resolution separations. |
| Column | Chiralcel® OD-H (250 x 4.6 mm, 5 µm) | Polysaccharide-based CSP for enantiomeric separation. |
| Mobile Phase | n-Hexane:Isopropanol:Diethylamine (80:20:0.1, v/v/v) | Normal-phase eluent; alcohol modifies selectivity, DEA improves peak shape of amines. |
| Flow Rate | 1.0 mL/min | Controls retention time and separation efficiency. |
| Column Temperature | 25 °C | Temperature can affect selectivity; controlled for reproducibility. |
| Detection | UV at 220 nm | Wavelength for detecting the analyte based on its chromophore. |
| Injection Volume | 10 µL | Standard volume for analytical-scale HPLC. |
| Expected Outcome | Baseline separation of the two enantiomers | Allows for accurate quantification of each enantiomer to determine enantiomeric excess (ee). |
Another powerful technique for chiral separations is capillary electrophoresis (CE). A validated method for a quinuclidine-based drug candidate, PHA-543613, utilized capillary electrophoresis with heptakis-6-sulfato-beta-cyclodextrin as a chiral selector to achieve separation of the enantiomers. nih.gov This approach demonstrates the versatility of chiral selectors in achieving enantiospecific complexation for effective purity determination. nih.gov
X-ray Crystallography for Solid-State Structure and Absolute Configuration
While chiral chromatography can determine the enantiomeric purity of a sample, it cannot establish the absolute configuration of the chiral centers (i.e., whether they are R or S). Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state molecule, providing unambiguous proof of its relative and absolute configuration. nih.govspringernature.com
To determine the absolute configuration of a chiral molecule containing only light atoms (like carbon, nitrogen, oxygen, and hydrogen), the phenomenon of anomalous dispersion (or resonant scattering) is utilized. nih.gov When the X-ray wavelength used is near an absorption edge of an atom in the crystal, small but measurable differences occur between the intensities of Friedel pairs of reflections (Ihkl ≠ I-h-k-l). nih.govmit.edu Analysis of these differences, often quantified by the Flack parameter, allows for the confident assignment of the true absolute structure. nih.govresearchgate.net A Flack parameter value close to zero for the correct enantiomer model confirms the assignment. mit.edu
For a compound like this compound, the first step would be to grow a suitable single crystal, which can be a challenging process. Once a crystal is obtained, it is mounted on a diffractometer and diffraction data is collected. The resulting structural data provides irrefutable evidence of the compound's stereochemistry.
The table below presents hypothetical, yet typical, crystallographic data that would be obtained from a single-crystal X-ray diffraction experiment on a bicyclic amine salt.
Table 2: Example Crystallographic Data for a Chiral Bicyclic Amine
| Parameter | Example Value | Description |
|---|---|---|
| Chemical Formula | C16H25N2O+ · Cl- | The elemental composition of the asymmetric unit in the crystal. |
| Formula Weight | 296.84 g/mol | Molar mass of the compound. |
| Crystal System | Orthorhombic | The crystal lattice system (e.g., cubic, tetragonal, orthorhombic). |
| Space Group | P212121 | The symmetry group of the crystal; this one is non-centrosymmetric and chiral. |
| Unit Cell Dimensions | a = 7.5 Å, b = 12.1 Å, c = 18.3 Å | The dimensions of the repeating unit of the crystal lattice. |
| Volume | 1661.2 Å3 | The volume of the unit cell. |
| Z | 4 | The number of molecules per unit cell. |
| Radiation | Cu Kα (λ = 1.54178 Å) | The wavelength of the X-rays used for the experiment. |
| Final R-indices | R1 = 0.035 | A measure of the agreement between the crystallographic model and the experimental data. |
| Flack Parameter | 0.02(4) | A value close to 0 indicates the correct absolute configuration has been determined. mit.edu |
Advanced Method Development and Validation in Research Settings
Once a synthetic route to this compound is established and its structure is confirmed, the development and validation of a robust analytical method are crucial for ensuring the consistency and reliability of research findings. Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. In a research setting, this often involves validating a chiral HPLC method for the quantification of the desired enantiomer and the detection of its counterpart as a chiral impurity.
The validation process follows guidelines such as those from the International Conference on Harmonisation (ICH) and assesses several key parameters. nih.govscirp.orgbanglajol.info
Specificity: The ability to assess the analyte unequivocally in the presence of other components, such as impurities, degradation products, or the other enantiomer. For a chiral method, this is demonstrated by achieving baseline resolution between the enantiomers.
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. This is typically assessed by analyzing a series of standards and performing a linear regression analysis.
Accuracy: The closeness of the test results to the true value. It is often determined by spiking a sample with a known quantity of the impurity (the undesired enantiomer) and calculating the percent recovery.
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at different levels: repeatability (same lab, same analyst, same day) and intermediate precision (different days, analysts, or equipment).
Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. This is a critical parameter for controlling the level of the undesired enantiomer. oup.com
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, flow rate, temperature), providing an indication of its reliability during normal usage.
For this compound, a validated chiral HPLC method would allow researchers to reliably determine the enantiomeric purity of different batches, study its stability under various conditions, and accurately quantify it in various research samples. A study on 3-quinuclidinol, a precursor to many pharmaceuticals, details the development and validation of a chiral HPLC method to quantify the (S)-enantiomer in the desired (R)-enantiomer, highlighting the importance of such procedures. oup.com
The following table summarizes the typical validation parameters and their acceptance criteria for a chiral HPLC method in a research setting.
Table 3: Summary of Analytical Method Validation Parameters
| Validation Parameter | Typical Acceptance Criteria | Purpose |
|---|---|---|
| Specificity | Baseline resolution (Rs > 1.5) between enantiomers. | Ensures the method can distinguish the analyte from its mirror image. |
| Linearity (for impurity) | Correlation coefficient (r²) ≥ 0.99 | Confirms a proportional response to concentration over a defined range. |
| Accuracy (Recovery) | 90-110% recovery for the spiked impurity. | Demonstrates the method's ability to measure the true amount of the impurity. |
| Precision (Repeatability) | Relative Standard Deviation (RSD) ≤ 5% at the limit of quantitation. | Shows the consistency of results for repeated measurements. |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio ≥ 10; demonstrated with acceptable precision and accuracy. | Defines the lowest level at which the enantiomeric impurity can be reliably quantified. |
| Robustness | Resolution and peak shape remain acceptable after minor changes to method parameters. | Confirms the method is reliable under slightly varied conditions. |
Future Research Directions and Applications in Basic Science
Development of Novel Chemical Probes for Receptor Research
A significant future direction for 3-(1-Methyl-2-pyrrolidinyl)quinuclidine lies in its development as a chemical probe to investigate receptor systems, particularly neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs), given its structural similarity to nicotine (B1678760). nih.govnist.govsigmaaldrich.comsigmaaldrich.com Chemical probes are essential tools that allow for the study of receptor function, distribution, and density in biological systems. researchgate.net
Future research could focus on modifying the this compound structure to create highly specific and potent probes. This can be achieved through several approaches:
Radiolabeling: Introducing radioactive isotopes, such as tritium (B154650) (³H) or carbon-14 (B1195169) (¹⁴C), into the molecule would enable its use in radioligand binding assays. These assays are fundamental for characterizing receptor pharmacology, determining binding affinities (Kᵢ values), and quantifying receptor density (Bₘₐₓ) in various tissues.
Fluorescent Labeling: Attaching a fluorophore to the quinuclidine (B89598) or pyrrolidine (B122466) ring could yield fluorescent probes. These probes would be invaluable for visualizing receptor localization in cells and tissues using techniques like fluorescence microscopy and flow cytometry, providing spatial and temporal information about receptor dynamics.
Photoaffinity Labeling: Incorporating a photoreactive group would allow for the creation of photoaffinity probes. Upon photoactivation, these probes form a covalent bond with the receptor, enabling the identification and isolation of receptor subunits and the characterization of the ligand binding pocket.
The development of such probes would facilitate a deeper understanding of the pharmacology of receptors that recognize the quinuclidine-pyrrolidine scaffold.
Exploration of the Quinuclidine-Pyrrolidine Scaffold in New Therapeutic Areas (Pre-clinical)
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs and demonstrating a wide array of biological activities, including anticancer, antiviral, and anti-inflammatory properties. nih.govresearchgate.netnih.govnih.govmdpi.comsemanticscholar.orgfrontiersin.orgresearchgate.net Similarly, the quinuclidine core is a key component of various biologically active compounds. researchgate.net The combination of these two moieties in the this compound scaffold suggests a broad, yet largely unexplored, therapeutic potential.
Preclinical research could investigate the efficacy of this scaffold in several new therapeutic areas:
Oncology: Derivatives of the quinuclidine ring, specifically quinuclidinones, have been synthesized and evaluated as potential anti-proliferative agents, showing cytotoxicity against cancer cell lines. researchgate.net Future studies could explore if this compound or its analogs exhibit similar anticancer properties.
Neurodegenerative Diseases: Given the structural resemblance to nAChR agonists, this scaffold is a prime candidate for investigating neuroprotective effects. Modulators of nAChRs are of significant interest for conditions like Alzheimer's and Parkinson's disease. ucsd.edu
Inflammatory Disorders: Pyrrolidine derivatives have been investigated for their anti-inflammatory capabilities. nih.gov Preclinical studies could assess the potential of the quinuclidine-pyrrolidine scaffold to modulate inflammatory pathways.
Infectious Diseases: The pyrrolidine nucleus is central to many antiviral and antimicrobial agents. nih.govfrontiersin.org Screening this compound and its derivatives against a panel of viral and bacterial pathogens could uncover novel anti-infective leads.
The following table illustrates the anticancer activity of related quinuclidinone derivatives against the A549 (lung carcinoma) cell line, suggesting a potential avenue for the quinuclidine-pyrrolidine scaffold.
| Compound | Modification | IC₅₀ (µM) on A549 Cells |
|---|---|---|
| Analog 4c | Benzamide derivative | 18.12 |
| Analog 5e | Benzoate derivative | 20.34 |
| Analog 5c | Benzoate derivative (isopropyl) | 26.11 |
Data derived from studies on related quinuclidinone compounds. researchgate.net
Green Chemistry Approaches in this compound Synthesis
Future synthetic efforts towards this compound and its derivatives should incorporate the principles of green chemistry to minimize environmental impact. Traditional multi-step syntheses of complex alkaloids often rely on hazardous reagents and solvents. acs.orgnih.gov
Key areas for green chemistry research include:
Catalytic Methods: Developing highly efficient catalytic routes, potentially using reusable heterogeneous catalysts, can reduce waste and improve atom economy. For instance, L-proline functionalized manganese ferrite (B1171679) nanorods have been used as a novel heterogeneous catalyst for the stereoselective synthesis of spirocyclic pyrrolidines. researchgate.net
Benign Solvents: Replacing conventional volatile organic solvents with greener alternatives such as water, supercritical fluids, or bio-based solvents would significantly reduce the environmental footprint of the synthesis.
One-Pot Reactions: Designing synthetic sequences where multiple steps are performed in a single reaction vessel (one-pot reactions) can decrease solvent usage, energy consumption, and purification steps. A transition-metal-free, one-pot method for synthesizing 3-(1-pyrrolidinyl)quinolines has been developed, showcasing a potential strategy. scispace.com
Biosynthesis and Biocatalysis: Investigating the biosynthetic pathways of related alkaloids could inspire biocatalytic or chemoenzymatic approaches. nih.govrsc.org Utilizing enzymes could lead to highly selective and environmentally friendly synthetic methods.
Advanced Mechanistic Studies at the Molecular Level
To fully understand the biological activity of this compound and to guide the rational design of new analogs, advanced mechanistic studies at the molecular level are crucial. Computational chemistry and molecular modeling offer powerful tools to elucidate the interactions between a ligand and its biological target. nih.govresearchgate.net
Future research should employ a combination of these techniques:
Molecular Docking: Docking studies can predict the preferred binding orientation of this compound within the binding site of a target receptor, such as the nAChR. This can identify key amino acid residues involved in the interaction, including hydrogen bonds and hydrophobic contacts. researchgate.net
Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the ligand-receptor complex over time. biorxiv.org These simulations can reveal conformational changes in the receptor upon ligand binding, which are essential for receptor activation and signaling. biorxiv.orgplos.org They can also be used to calculate binding free energies, providing a theoretical measure of binding affinity.
Quantitative Structure-Activity Relationship (QSAR): By synthesizing and testing a series of analogs, QSAR models can be developed. scispace.com These models mathematically correlate the structural features of the molecules with their biological activity, providing a predictive tool for designing new compounds with enhanced potency or selectivity.
The table below summarizes key interactions observed in a molecular dynamics simulation of the related compound, nicotine, with the α4β2 nAChR, illustrating the type of data that could be generated for this compound.
| Receptor Subunit | Interacting Residue | Type of Interaction | Part of Nicotine Involved |
|---|---|---|---|
| α4 | Trp149 | Hydrogen Bond | Pyrrolidine Nitrogen |
| α4 | Trp149 | π-cation | Pyrrolidine Ring |
| β2 | Trp55 | π-π stacking | Pyridine Ring |
Illustrative data based on mechanistic studies of related nAChR agonists. biorxiv.org
Through these advanced computational methods, a detailed molecular-level understanding of the compound's mechanism of action can be achieved, paving the way for its optimization as a scientific tool or therapeutic lead.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
